

# Spectroscopic Profile of 2-(1-Benzylpiperidin-4-yl)acetic acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1-Benzylpiperidin-4-yl)acetic acid

Cat. No.: B160121

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(1-Benzylpiperidin-4-yl)acetic acid** (CAS No. 130927-83-2). Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines predicted data based on established spectroscopic principles and data from closely related analogs with generalized experimental protocols. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

## Chemical Structure and Properties

IUPAC Name: **2-(1-Benzylpiperidin-4-yl)acetic acid** Molecular Formula: C<sub>14</sub>H<sub>19</sub>NO<sub>2</sub>[\[1\]](#)

Molecular Weight: 233.31 g/mol [\[1\]](#) CAS Number: 130927-83-2[\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(1-Benzylpiperidin-4-yl)acetic acid**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 1-benzylpiperidine, acetic acid, and other 4-substituted piperidine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.2-7.4	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~3.5	Singlet	2H	Benzyl protons (-CH <sub>2</sub> -Ph)
~2.8-3.0	Multiplet	2H	Piperidine protons (H-2e, H-6e)
~2.2	Doublet	2H	Acetic acid protons (-CH <sub>2</sub> -COOH)
~1.9-2.1	Multiplet	2H	Piperidine protons (H-2a, H-6a)
~1.5-1.8	Multiplet	3H	Piperidine protons (H-3e, H-4, H-5e)
~1.2-1.4	Multiplet	2H	Piperidine protons (H-3a, H-5a)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~175-180	Carboxylic acid carbon (-COOH)
~138-140	Quaternary aromatic carbon (C-1')
~128-130	Aromatic carbons (C-2', C-3', C-4', C-5', C-6')
~63	Benzyl carbon (-CH <sub>2</sub> -Ph)
~53	Piperidine carbons (C-2, C-6)
~41	Acetic acid carbon (-CH <sub>2</sub> -COOH)
~35	Piperidine carbon (C-4)
~31	Piperidine carbons (C-3, C-5)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2900-3000	Medium-Strong	C-H stretch (aromatic and aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
1450-1600	Medium	C=C stretch (aromatic ring)
1150-1300	Medium	C-N stretch (tertiary amine)
~700 and ~740	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

m/z	Proposed Fragment Ion
233	[M] <sup>+</sup> (Molecular Ion)
188	[M - COOH] <sup>+</sup>
142	[M - CH <sub>2</sub> COOH - H] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-(1-Benzylpiperidin-4-yl)acetic acid**.

### NMR Spectroscopy

#### Sample Preparation:

- Weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O with appropriate pH adjustment) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

#### <sup>1</sup>H NMR Spectroscopy Acquisition:

- Instrument: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak is used as an internal standard ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm;  $\text{DMSO-d}_6$ :  $\delta$  2.50 ppm).

#### $^{13}\text{C}$ NMR Spectroscopy Acquisition:

- Instrument: 100 MHz or higher field NMR spectrometer.
- Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .
- Temperature: 298 K.
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak is used as an internal standard ( $\text{CDCl}_3$ :  $\delta$  77.16 ppm;  $\text{DMSO-d}_6$ :  $\delta$  39.52 ppm).

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

## Mass Spectrometry

### Sample Preparation:

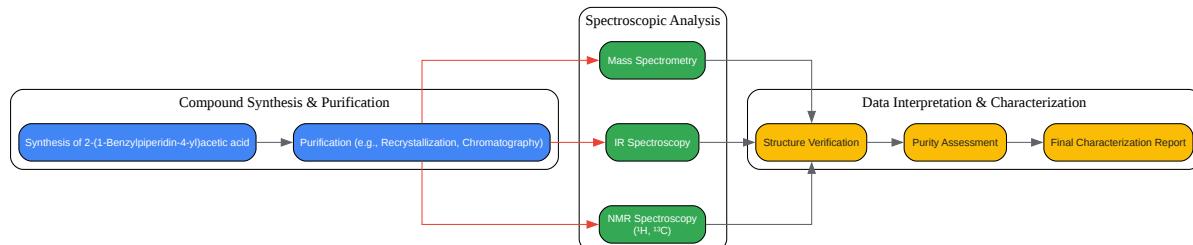
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

### Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
- Ionization Mode: Positive ion mode is generally preferred for amines.
- Capillary Voltage: 3-4 kV.
- Nebulizing Gas ( $\text{N}_2$ ): Flow rate adjusted to obtain a stable spray.
- Drying Gas ( $\text{N}_2$ ): Temperature and flow rate optimized for desolvation (e.g., 300-350 °C).
- Mass Range: Scan from m/z 50 to 500.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **2-(1-Benzylpiperidin-4-yl)acetic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide serves as a foundational resource for professionals working with **2-(1-Benzylpiperidin-4-yl)acetic acid**. For definitive structural confirmation and purity assessment, it is imperative to acquire experimental data and compare it with the predicted values and established literature for related compounds.

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## References

- 1. [appchemical.com](http://appchemical.com) [appchemical.com]
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